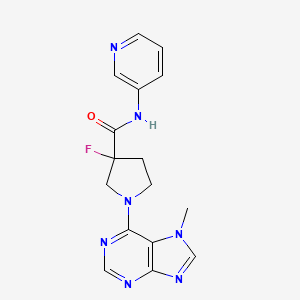![molecular formula C18H17FN4 B15117640 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117640.png)
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electron-withdrawing properties. This compound may modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 1-(5-Fluoropyridin-2-yl)piperidin-4-one
Uniqueness
2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of fluoropyridine, piperidine, and naphthyridine moieties. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H17FN4 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C18H17FN4/c19-15-4-2-10-21-18(15)23-11-7-13(8-12-23)16-6-5-14-3-1-9-20-17(14)22-16/h1-6,9-10,13H,7-8,11-12H2 |
Clave InChI |
KELKKOOCCNKQJK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=C(C=CC=N4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B15117564.png)
![6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117573.png)
![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B15117577.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B15117585.png)

![4-Cyclopropyl-2-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117597.png)
![9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117602.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1-(propan-2-yl)-1H-imidazole](/img/structure/B15117606.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-phenylpropan-1-one](/img/structure/B15117614.png)
![4-Methanesulfonyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15117617.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B15117619.png)
![3,5-dimethyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117626.png)

![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
